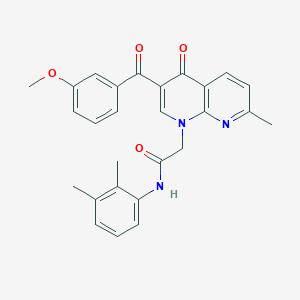

3-(4-(4-(4-氟苯基)哌嗪-1-基)-4-氧代丁基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

货号 B2470920

CAS 编号:

946241-49-2

分子量: 484.55

InChI 键: AGUVKPNYXYMNCR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a quinazoline ring, and a fluorophenyl group . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . Quinazoline derivatives also have a wide range of pharmacological profiles .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the quinazoline ring. The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could adopt a chair conformation . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for certain biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the quinazoline ring could potentially undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule and its melting and boiling points would depend on the strength of the intermolecular forces .科学研究应用

- Structure-Activity Relationship (SAR) : Analogue studies revealed that specific modifications (e.g., halogen substitution near the piperazine ring) influenced ENT inhibition .

- Synthesis : Intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones led to 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Antifungal Properties

Medicinal Heterocyclic Compounds

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the addition of methyl 4-oxobutanoate. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "methyl 4-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the intermediate.", "Step 2: Addition of methyl 4-oxobutanoate to the intermediate obtained in step 1 in the presence of a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to form the final intermediate.", "Step 3: Cyclization of the final intermediate obtained in step 2 in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the cyclized intermediate.", "Step 4: Esterification of the cyclized intermediate obtained in step 3 with methanol in the presence of a suitable esterifying agent such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the final product." ] } | |

CAS 编号 |

946241-49-2 |

产品名称 |

Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C24H25FN4O4S |

分子量 |

484.55 |

IUPAC 名称 |

methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34) |

InChI 键 |

AGUVKPNYXYMNCR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)